4-(1-Cyano-1-methylethyl)benzene-1-sulfonamide
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Overview
Description
4-(1-Cyano-1-methylethyl)benzene-1-sulfonamide is a sulfonamide compound with the chemical formula C10H12N2O2S. It was initially synthesized in the 1950s as a potential antibiotic, but its use as such was eventually discontinued due to its limited efficacy against most strains of bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyano-1-methylethyl)benzene-1-sulfonamide typically involves the reaction of 4-(1-Cyano-1-methylethyl)benzene-1-sulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(1-Cyano-1-methylethyl)benzene-1-sulfonamide undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Substitution: This reaction involves the replacement of a leaving group on the benzene ring with a nucleophile.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Nucleophilic Substitution: Common reagents include hydroxide ions (OH-) and water (H2O).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with chlorine would yield a chlorinated benzene derivative .
Scientific Research Applications
4-(1-Cyano-1-methylethyl)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, although its use as an antibiotic was discontinued.
Medicine: Investigated for its potential therapeutic effects, although not widely used.
Industry: Used in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(1-Cyano-1-methylethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. As a sulfonamide, it likely inhibits bacterial growth by acting as a competitive inhibitor of p-aminobenzoic acid in the folic acid metabolism cycle . This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
4-(1-Cyano-1-methylethyl)benzene-1-sulfonyl chloride: A related compound used in similar synthetic applications.
Sulfanilamide: Another sulfonamide compound with similar antibacterial properties.
p-Isopropyltoluene: A structurally similar compound with different chemical properties.
Uniqueness
4-(1-Cyano-1-methylethyl)benzene-1-sulfonamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other sulfonamides.
Properties
IUPAC Name |
4-(2-cyanopropan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-10(2,7-11)8-3-5-9(6-4-8)15(12,13)14/h3-6H,1-2H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQLURBUSYRJEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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